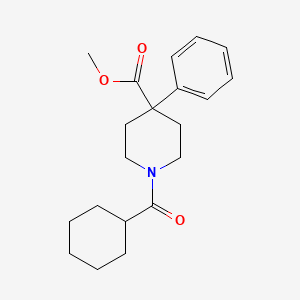
Methyl 1-cyclohexanecarbonyl-4-phenylpiperidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-cyclohexanecarbonyl-4-phenylpiperidine-4-carboxylate is a synthetic compound that belongs to the class of piperidine derivatives. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. It is structurally characterized by a piperidine ring substituted with a phenyl group and a cyclohexanecarbonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-cyclohexanecarbonyl-4-phenylpiperidine-4-carboxylate typically involves the reaction of 4-phenylpiperidine with cyclohexanecarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The resulting intermediate is then esterified using methanol and a catalytic amount of acid to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency. The reaction conditions are optimized to minimize by-products and maximize yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-cyclohexanecarbonyl-4-phenylpiperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the phenyl ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in dry ether under reflux conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Cyclohexanecarboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: N-alkyl or N-acyl piperidine derivatives.
Scientific Research Applications
Methyl 1-cyclohexanecarbonyl-4-phenylpiperidine-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Investigated for its analgesic and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 1-cyclohexanecarbonyl-4-phenylpiperidine-4-carboxylate involves its interaction with specific molecular targets in the body. It is believed to bind to opioid receptors, leading to analgesic effects. The compound may also interact with other receptors and enzymes, modulating various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-phenylpiperidine-4-carboxylate
- Methyl 1-methyl-4-phenylpiperidine-4-carboxylate
- Pethidine (Meperidine)
Uniqueness
Methyl 1-cyclohexanecarbonyl-4-phenylpiperidine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. Compared to similar compounds, it may exhibit different pharmacokinetics and pharmacodynamics, making it a valuable candidate for further research and development.
Properties
Molecular Formula |
C20H27NO3 |
|---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
methyl 1-(cyclohexanecarbonyl)-4-phenylpiperidine-4-carboxylate |
InChI |
InChI=1S/C20H27NO3/c1-24-19(23)20(17-10-6-3-7-11-17)12-14-21(15-13-20)18(22)16-8-4-2-5-9-16/h3,6-7,10-11,16H,2,4-5,8-9,12-15H2,1H3 |
InChI Key |
CNHGMKJKMFZQNB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CCN(CC1)C(=O)C2CCCCC2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















